

Confirming the On-Target Effects of Malt1-IN-13: A Comparative Guide

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Compound of Interest

Compound Name: Malt1-IN-13

Cat. No.: B12375897

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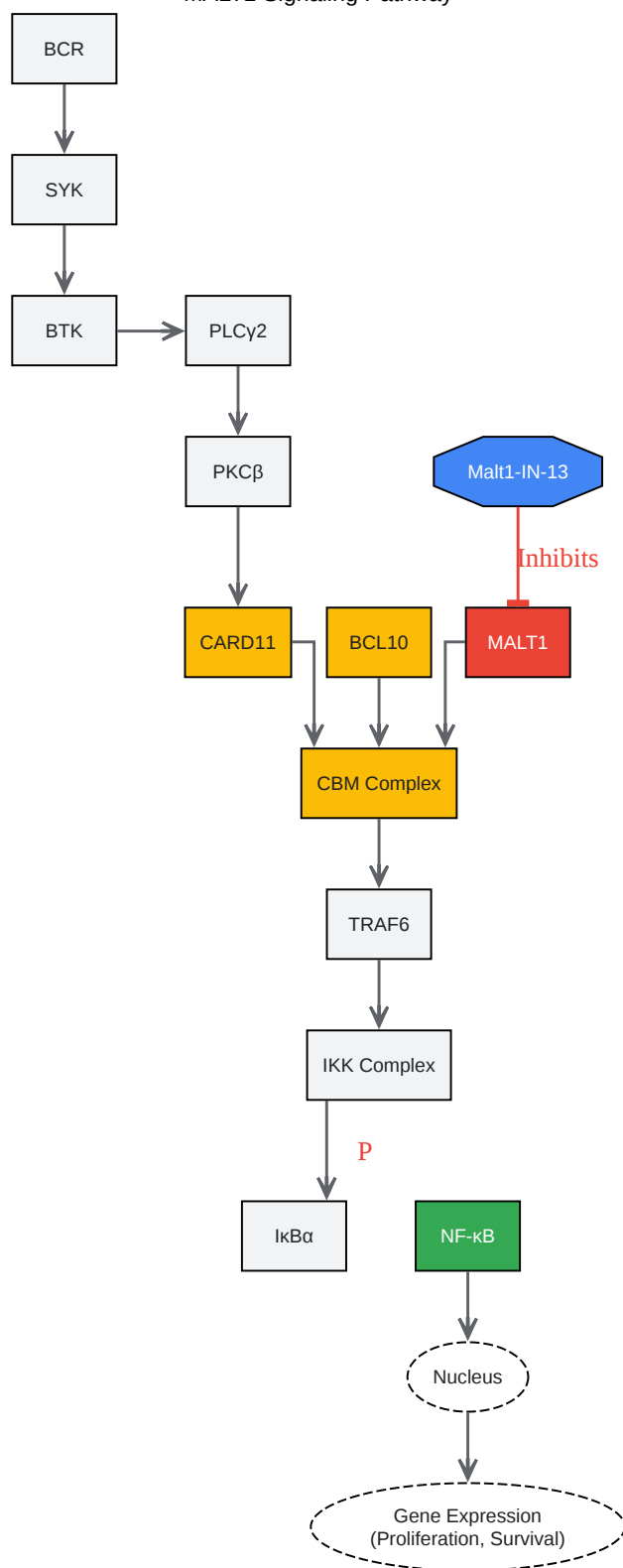
This guide provides a comparative analysis of **Malt1-IN-13**, a covalent and irreversible inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), against other known MALT1 inhibitors.[1][2] The data presented herein is intended to assist researchers in evaluating the on-target efficacy of **Malt1-IN-13** for basic research and preclinical drug development in the context of B-cell lymphomas and other MALT1-dependent pathologies.

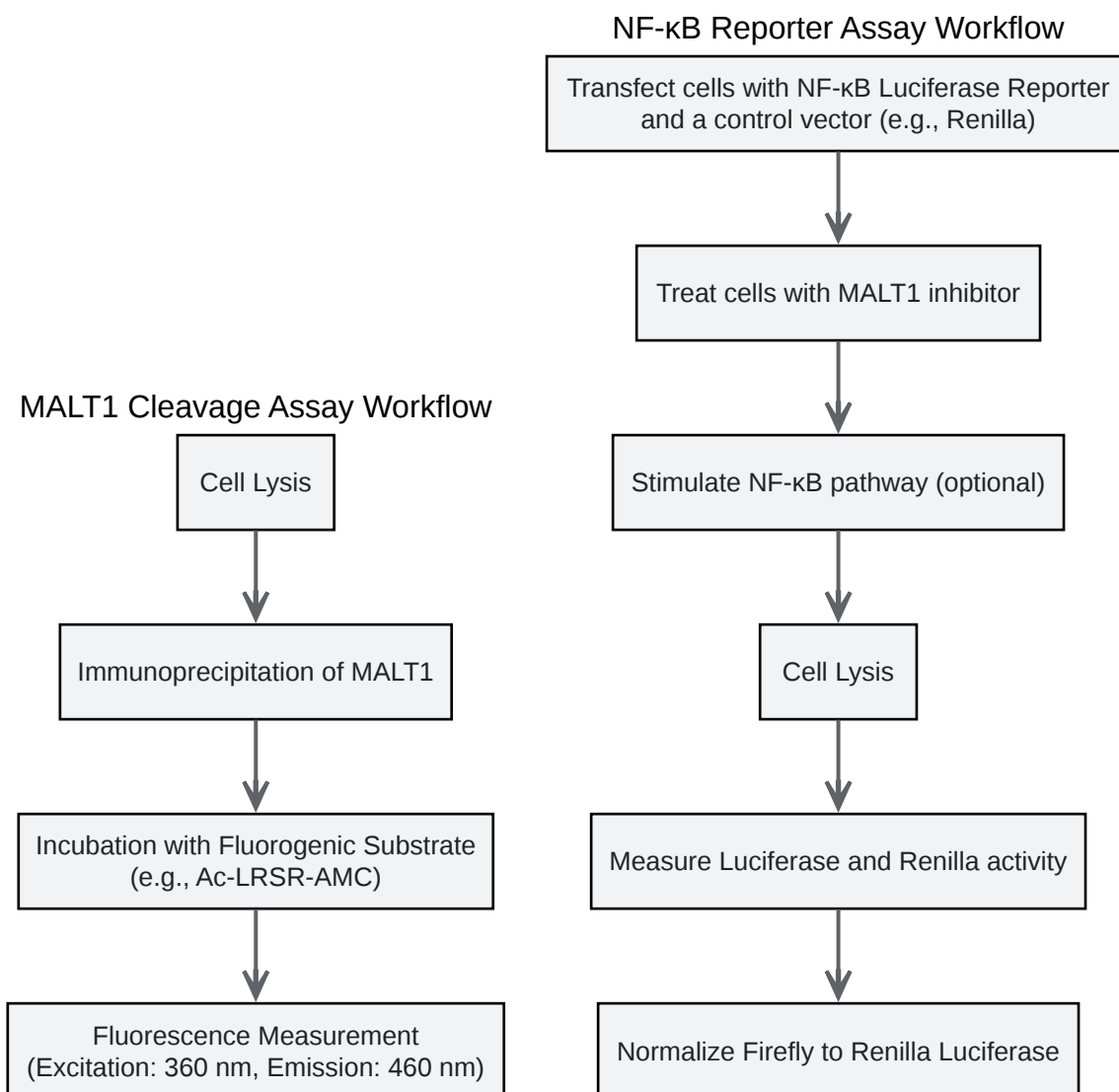
Introduction to MALT1 Signaling

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of the NF- κ B signaling pathway, downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).[3][4] Upon antigen receptor engagement, a signaling cascade leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3][5] This complex is crucial for the recruitment and activation of I κ B kinase (IKK), which in turn phosphorylates I κ B α , leading to its degradation and the subsequent nuclear translocation of NF- κ B and activation of target gene expression.[3] MALT1 possesses protease activity that cleaves several substrates, including BCL10, A20, and CYLD, further modulating NF- κ B signaling.[4][6] In certain cancers, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), MALT1 is constitutively active, making it a prime therapeutic target.[7][8][9]

MALT1 Signaling Pathway

MALT1 Signaling Pathway





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